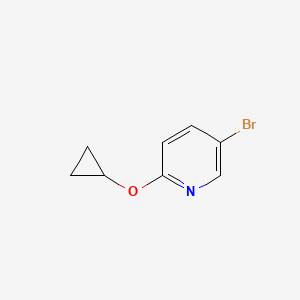

5-Bromo-2-cyclopropoxypyridine

Description

5-Bromo-2-cyclopropoxypyridine is a brominated pyridine derivative featuring a cyclopropoxy substituent at the 2-position. This compound is categorized as a "building block" in organic synthesis, enabling the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science . Its cyclopropoxy group introduces unique steric and electronic properties due to the strained three-membered ring, which can influence reactivity and downstream applications. Notably, CymitQuimica listed this compound as part of their heterocycle portfolio, though it is currently discontinued, highlighting its specialized use in research .

Properties

IUPAC Name |

5-bromo-2-cyclopropyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGHZOZHSRYNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropoxypyridine typically involves the bromination of 2-cyclopropoxypyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 2-cyclopropoxypyridine derivatives with various functional groups.

Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclopropoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropoxypyridine depends on its application. In the context of medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets would vary based on the specific derivative or conjugate being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural analogs of 5-Bromo-2-cyclopropoxypyridine, emphasizing substituent effects:

Reactivity and Electronic Effects

- Cyclopropoxy vs. Methoxy/Isopropoxy : The cyclopropoxy group’s ring strain increases electrophilicity at the pyridine ring compared to methoxy, facilitating nucleophilic aromatic substitution. Isopropoxy (in pyrimidines) introduces steric hindrance, slowing reactions like Suzuki-Miyaura couplings .

- Hydroxymethyl vs. Formyl : The hydroxymethyl group in 5-Bromo-2-hydroxymethylpyridine offers mild polarity and H-bonding capacity, whereas the formyl group in 5-Bromo-2-picolinaldehyde is highly reactive, enabling Schiff base formation .

- Amino vs. Ether Groups: Amino-substituted analogs (e.g., 5-Bromo-6-chloropyridin-2-amine) exhibit nucleophilic behavior, contrasting with the electron-donating cyclopropoxy ether, which stabilizes adjacent electrophilic sites .

Physicochemical Properties

- Solubility: Cyclopropoxy’s hydrophobicity reduces water solubility relative to hydroxymethyl or amino-substituted derivatives.

- Stability : Cyclopropoxy’s strain may increase susceptibility to ring-opening under acidic or oxidative conditions, whereas methoxy groups are typically stable .

Research and Industrial Relevance

- For example, cyclopropane-containing drugs like Tranylcypromine leverage similar strain effects .

- Limitations : Discontinuation by suppliers like CymitQuimica may necessitate in-house synthesis or alternative building blocks (e.g., 5-Bromo-2-methoxypyridine) .

Biological Activity

5-Bromo-2-cyclopropoxypyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a cyclopropyl group attached to a pyridine ring. Its molecular formula is with a molecular weight of approximately 198.06 g/mol. The compound's structure is significant as it influences its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that pyridine derivatives exhibit notable anti-inflammatory effects. These compounds can inhibit key inflammatory mediators such as prostaglandins and nitric oxide, which are crucial in the inflammatory response. For instance, this compound has been shown to reduce the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions.

| Compound | IC50 (μM) against COX-1 | IC50 (μM) against COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

These values suggest that the compound possesses a moderate level of activity compared to standard anti-inflammatory drugs like celecoxib, which has an IC50 value of 0.04 μM against COX-2 .

2. Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 0.304 |

| Km-12 (colon cancer) | 0.250 |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- COX Enzyme Inhibition : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory prostaglandins.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 1: In Vivo Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups treated with saline. The effective dose (ED50) was calculated at approximately 9.17 μM, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy in Animal Models

In a xenograft model using human breast cancer cells, treatment with this compound resulted in substantial tumor regression compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues, corroborating the in vitro findings regarding its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.